molecular formula C20H18BrNO3 B11389140 4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11389140
M. Wt: 400.3 g/mol
InChI Key: GAFJTMNYVWOTJA-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom, a furan-2-ylmethyl group, and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoyl chloride, furan-2-ylmethanol, and 4-methoxybenzylamine.

    Formation of Intermediate: Furan-2-ylmethanol is first reacted with a base (e.g., sodium hydride) to form the corresponding alkoxide, which then reacts with 4-bromobenzoyl chloride to form 4-bromo-N-(furan-2-ylmethyl)benzamide.

    Final Product Formation: The intermediate is then reacted with 4-methoxybenzylamine in the presence of a coupling agent (e.g., EDCI or DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The benzamide core can participate in coupling reactions (e.g., Suzuki, Heck) to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for furan oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) for furan reduction.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In materials science, the compound could be used in the design of new materials with specific properties, such as polymers or organic electronic materials. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and methoxybenzyl groups might facilitate binding to hydrophobic pockets, while the bromine atom could participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the 4-methoxybenzyl group, potentially altering its reactivity and biological activity.

    N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide: Lacks the bromine atom, which may affect its chemical reactivity and interactions.

    4-bromo-N-(4-methoxybenzyl)benzamide: Lacks the furan-2-ylmethyl group, which could influence its binding properties and reactivity.

Uniqueness

4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide is unique due to the combination of its functional groups. The presence of the bromine atom, furan-2-ylmethyl group, and 4-methoxybenzyl group provides a distinctive set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H18BrNO3/c1-24-18-10-4-15(5-11-18)13-22(14-19-3-2-12-25-19)20(23)16-6-8-17(21)9-7-16/h2-12H,13-14H2,1H3

InChI Key

GAFJTMNYVWOTJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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